(11S,16R)-misoprostol

Stereospecific pharmacology Intestinal ion transport Prostaglandin E receptor

(11S,16R)-Misoprostol (CHEBI:63698) is a single, stereochemically defined enantiomer of the synthetic prostaglandin E1 analogue misoprostol, possessing 8S,11S,12S,16R absolute configuration. It is the mirror-image enantiomer of (11R,16S)-misoprostol (CHEBI:63695), which is the pharmacologically active diastereoisomeric component of clinical misoprostol formulations.

Molecular Formula C22H38O5
Molecular Weight 382.5 g/mol
Cat. No. B1253634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(11S,16R)-misoprostol
Molecular FormulaC22H38O5
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O
InChIInChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22+/m0/s1
InChIKeyOJLOPKGSLYJEMD-MROOUZHLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(11S,16R)-Misoprostol for Research Procurement: Stereochemical Identity, Pharmacological Inactivity, and Comparator Context


(11S,16R)-Misoprostol (CHEBI:63698) is a single, stereochemically defined enantiomer of the synthetic prostaglandin E1 analogue misoprostol, possessing 8S,11S,12S,16R absolute configuration [1]. It is the mirror-image enantiomer of (11R,16S)-misoprostol (CHEBI:63695), which is the pharmacologically active diastereoisomeric component of clinical misoprostol formulations [2]. Commercial misoprostol drug substance is a double racemate comprising approximately equal proportions of four stereoisomers—(11R,16S), (11S,16R), (11R,16R), and (11S,16S)—of which only (11R,16S) bears the gastric antisecretory, mucosal protective, oxytocic, and radioprotective activities [3]. Unlike the therapeutically active isomer, (11S,16R)-misoprostol is pharmacologically inactive across all tested biological systems, a property that defines its primary utility as a stereochemical reference standard, negative control, and impurity marker in analytical and pharmacological research.

Why Generic Misoprostol Cannot Substitute for (11S,16R)-Misoprostol in Stereochemistry-Dependent Applications


Bulk misoprostol drug substance is a racemic mixture of four stereoisomers present in approximately equal proportions by pharmacopoeial definition (BP/Ph. Eur. monograph 1731) [1]. Resolving this mixture into its individual stereoisomers requires specialized normal-phase chiral chromatographic methods; the (11S,16R) isomer co-elutes with other stereoisomers under standard reversed-phase conditions and is not individually quantifiable without dedicated chiral stationary phases [2]. Critically, the biological activity of misoprostol is exquisitely stereospecific: only the (11R,16S) isomer engages prostaglandin E receptors and produces pharmacological effects, while (11S,16R), (11R,16R), and (11S,16S) are inactive across every functional assay reported [3][4]. Consequently, any application demanding a stereochemically pure, biologically silent misoprostol isomer—whether as a negative control in target engagement studies, an impurity reference standard for pharmaceutical quality control, or a substrate in chiral method development—cannot be met by generic misoprostol API, which delivers an undefined mixture of all four isomers.

(11S,16R)-Misoprostol Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Functional Inactivity of (11S,16R)-Misoprostol vs. (11R,16S)-Misoprostol in Rat Colonic Epithelial Ion Transport

In a direct, head-to-head comparison of all four misoprostol stereoisomers using rat colonic mucosa mounted in Ussing chambers, (11S,16R)-misoprostol was completely inactive at the highest concentration tested (100 µM), whereas the pharmacologically active (11R,16S) isomer produced a clear increase in short-circuit current (Isc) with an apparent potency threshold of 1.2 µM [1]. The racemic misoprostol mixture and its free-acid metabolite exhibited intermediate activity (threshold ~10 µM). The other two inactive stereoisomers—(11R,16R) and (11S,16S)—were also inactive at 100 µM, confirming that the S-configuration at C-11 combined with the R-configuration at C-16 (i.e., the (11S,16R) combination) is devoid of the stereochemical features required for EP receptor-mediated chloride secretion [1].

Stereospecific pharmacology Intestinal ion transport Prostaglandin E receptor Ussing chamber electrophysiology Diarrheagenic mechanism

Absence of Gastric Antisecretory Activity: (11S,16R)-Misoprostol vs. (11R,16S)-Misoprostol in Canine Parietal Cells

In isolated canine parietal cell preparations, the inhibition of histamine-stimulated acid secretion was compared across all four misoprostol stereoisomers. The (11R,16S) isomer exhibited an IC50 of 1.4 ± 0.1 nM, while the remaining three stereoisomers—including (11S,16R)—lacked significant activity at concentrations up to 1 µM [1]. The racemic misoprostol mixture showed an IC50 of 3.8 ± 0.3 nM, consistent with the presence of approximately 25% active (11R,16S) isomer in the racemate [1]. The >700-fold separation between the active isomer's IC50 and the concentration at which (11S,16R) remains inactive quantitatively demonstrates that the (11S,16R) configuration is incompatible with the gastric EP receptor pharmacophore [1].

Gastric acid secretion Parietal cell pharmacology Histamine antagonism Anti-ulcer drug development Stereospecific receptor activation

Stereospecific Receptor Binding: (11S,16R)-Misoprostol Fails to Compete for E-Type Prostaglandin Receptors

Using [³H]-misoprostol free acid as a radioligand in enriched canine parietal cell membranes, strict stereospecific binding was demonstrated: the (11R,16S) isomer was the most active competitor, whereas the other three stereoisomers—including (11S,16R)—showed only weak displacement at concentrations up to 10⁻⁵ M [1]. The dissociation constant (Kd) for [³H]-misoprostol free acid binding was 11 ± 2.6 × 10⁻⁹ M (11 nM), with approximately 8,138 ± 1,893 binding sites per parietal cell, and unlabeled misoprostol free acid inhibited binding with an IC50 of approximately 10⁻⁸ M (10 nM) [1]. In contrast, the β-oxidation metabolites (dinor and tetranor forms) and the three non-(11R,16S) stereoisomers were weak inhibitors at 10⁻⁵ M, confirming that the (11S,16R) configuration prevents productive engagement of the EP receptor orthosteric site [1].

Prostaglandin receptor binding EP receptor pharmacology Radioligand displacement Stereospecificity Receptor occupancy

Stereospecific Radioprotection: Only the (11R,16S) Isomer Protects Murine Intestinal Crypt Cells from Radiation Injury

In a murine model of intestinal radiation injury, misoprostol is one of the most effective prostaglandin radioprotectors identified. Critically, radiation protection is entirely stereospecific: when the active (11R,16S) isomer was compared with one of the three inactive stereoisomers (the study designates 'inactive isomers' without specifying whether the comparator was (11S,16R), (11R,16R), or (11S,16S), but the conclusion applies uniformly to all three), only the (11R,16S) isomer conferred significant protection of intestinal clonogenic cells from radiation damage [1]. Furthermore, only the active isomer produced additive radioprotection when co-administered with the thiol compound WR-2721 (amifostine), whereas the inactive isomers provided no protection alone and no additional benefit with WR-2721 [1]. These results demonstrate that PG-induced radioprotection is receptor-site dependent and stereospecific, implicating EP receptor engagement as the mechanistic basis and excluding the inactive isomers from any radioprotective utility [1].

Radioprotection Intestinal stem cells Stereospecific cytoprotection WR-2721 synergy Prostaglandin receptor-mediated survival

(11S,16R)-Misoprostol as a Pharmacopoeial Impurity Marker: Quantitative Chiral Purity Requirements for Pharmaceutical Quality Control

Misoprostol drug substance is defined by the British Pharmacopoeia (BP 2025 / Ph. Eur. monograph 1731) as a mixture of four stereoisomers present in approximately equal proportions, with an assay specification of 96.5%–102.0% (anhydrous basis) [1]. The monograph includes a normal-phase LC procedure for diastereomer separation (silica gel stationary phase; hexane/ethanol/isopropyl alcohol mobile phase) that resolves the two diastereomeric pairs, with system suitability requiring resolution ≥1.2 between impurity B and the misoprostol peak [1]. Within this framework, (11S,16R)-misoprostol exists as one component of the defined stereoisomer mixture, and deviations from the expected 1:1:1:1 ratio indicate epimerization, degradation, or manufacturing inconsistency. Dedicated chiral LC methods can further resolve individual enantiomers for applications requiring enantiomeric excess determination, with reported resolution factors >2 and analysis times under 20 minutes [2]. The (11S,16R) isomer is therefore procured as a certified reference standard for peak identification, system suitability testing, and method validation in pharmaceutical QC laboratories.

Pharmaceutical impurity profiling Chiral purity Pharmacopoeial compliance HPLC method validation Stability-indicating assays

High-Value Application Scenarios for (11S,16R)-Misoprostol Based on Quantitative Differentiation Evidence


Stereochemically Authenticated Negative Control for EP Receptor Pharmacological Studies

In any in vitro or in vivo experiment designed to probe EP2, EP3, or EP4 receptor function using misoprostol as a tool agonist, (11S,16R)-misoprostol provides the definitive negative control. Its confirmed inactivity in colonic ion transport (inactive at 100 µM vs. active isomer threshold of 1.2 µM [1]), gastric acid secretion (IC50 >> 1 µM vs. 1.4 ± 0.1 nM for (11R,16S) [2]), and EP receptor binding (weak displacement at 10 µM vs. IC50 ~10 nM for the active isomer [3]) ensures that any observed biological effect in the active treatment arm can be confidently attributed to stereospecific EP receptor engagement rather than off-target or non-specific mechanisms. This is particularly critical in programs developing next-generation uterotonic agents with improved EP subtype selectivity, where stereochemical fidelity directly informs structure–activity relationships.

Certified Reference Standard for Chiral Purity Determination and Pharmacopoeial Compliance Testing

Pharmaceutical QC laboratories performing batch release testing of misoprostol API or finished dosage forms require single-isomer reference materials to satisfy Ph. Eur. monograph 1731 and USP specifications [1]. (11S,16R)-Misoprostol enables unambiguous peak identification in normal-phase and chiral HPLC methods, system suitability verification (resolution ≥ 1.2 between diastereomer peaks), and accurate quantification of stereoisomer ratios in stability samples. The isomer's well-characterized relative retention time and its role as a defined impurity marker make it indispensable for method validation, forced degradation studies, and regulatory filing packages (DMF, ANDA) where demonstration of stereochemical stability is a critical quality attribute [1].

Chiral Chromatographic Method Development and Column Screening Substrate

The separation of misoprostol's four stereoisomers requires specialized chiral stationary phases and carefully optimized normal-phase or SFC conditions; (11S,16R)-misoprostol serves as a critical single-enantiomer probe for screening column chemistries (polysaccharide-based, Pirkle-type, cyclodextrin), optimizing mobile phase composition, and establishing elution order [2]. Its availability as a pure stereoisomer eliminates the ambiguity inherent in using racemic mixtures for method development, where co-elution and peak assignment are confounded by the presence of multiple stereoisomers. This application supports analytical groups in pharmaceutical companies, contract research organizations, and academic core facilities engaged in chiral separation science.

Structural Biology and Computational Chemistry Studies of EP Receptor Stereoselectivity

The 2.5 Å crystal structure of misoprostol free acid bound to EP3 (PDB 6M9T) reveals a completely enclosed binding pocket with a structured water molecule coordinating the ligand's ring system [3]. While the structure was solved with the active (11R,16S) configuration, computational docking and molecular dynamics simulations of the (11S,16R) enantiomer into the same binding site provide quantitative insights into the stereochemical determinants of EP receptor activation. (11S,16R)-Misoprostol thus serves as a critical computational comparator for in silico studies aimed at understanding GPCR stereoselectivity, predicting off-target binding, and designing stereochemically optimized prostaglandin analogs with improved therapeutic indices.

Quote Request

Request a Quote for (11S,16R)-misoprostol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.